molecular formula C14H21Cl2N5O2 B592423 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride CAS No. 60548-08-5

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride

Cat. No. B592423
CAS RN: 60548-08-5
M. Wt: 362.255
InChI Key: WSCUPMCNACJUCB-UHFFFAOYSA-N
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Description

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride is a chemical compound with the molecular formula C14H21Cl2N5O2 . It is a derivative of quinazoline and is related to drugs such as prazosin and terazosin .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline ring substituted with amino and methoxy groups, and a piperazine ring . The molecular weight is 362.25484 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.25484 and a molecular formula of C14H21Cl2N5O2 . It is related to prazosin, which is a white, crystalline substance, slightly soluble in water and isotonic saline .

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives, including those similar to 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride, play a significant role in medicinal chemistry due to their extensive biological activities. These compounds are part of over 200 naturally occurring alkaloids and have inspired the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones with notable antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and bioavailability of these derivatives have the potential to address the challenge of antibiotic resistance, highlighting their importance in drug discovery and development (Tiwary et al., 2016).

Anti-colorectal Cancer Activity

Research on quinazoline derivatives has also demonstrated their efficacy in anti-colorectal cancer applications. These compounds modulate the expression of genes and proteins involved in cancer progression, including receptor tyrosine kinases and epidermal growth factor receptors. The structural flexibility of quinazoline derivatives, allowing for the inclusion of various functional groups, has been instrumental in developing analogues with potent anticancer properties (Moorthy et al., 2023).

Role in Central Nervous System Disorders

Piperazine derivatives, closely related to the compound , have been applied in treating central nervous system (CNS) disorders such as depression, psychosis, and anxiety. Their metabolism and transformation into active metabolites that interact with serotonin and other neurotransmitter receptors underline their therapeutic potential. This area of research continues to evolve, with ongoing studies to understand the pharmacological actions and implications for drug development (Caccia, 2007).

Therapeutic Uses and Patent Insights

The therapeutic versatility of piperazine derivatives is evident from their inclusion in various drugs across multiple therapeutic categories, including antipsychotic, antihistamine, and anticancer, among others. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, demonstrating the importance of structural diversity in drug design. Patents and scientific investigations into piperazine-based molecules reflect a broad interest in exploring this scaffold for drug discovery, underscoring the potential for developing novel therapeutic agents (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The use of piperazine as a core structural element in developing potent anti-TB molecules underlines its significance in addressing tuberculosis and its drug-resistant strains. This review emphasizes the importance of the piperazine scaffold in medicinal chemistry, offering insights into design strategies and the potential for creating effective anti-mycobacterial agents (Girase et al., 2020).

properties

IUPAC Name

6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2.2ClH/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCUPMCNACJUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride

CAS RN

60548-08-5
Record name 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060548085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE, DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GN8I6ZYXY
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